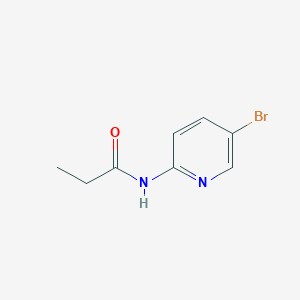

N-(5-bromopyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIDCRCDYZHCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation via Acid Chlorides

Propionyl chloride reacts with 5-bromo-2-aminopyridine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. A representative procedure involves dissolving 5-bromo-2-aminopyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM), followed by dropwise addition of propionyl chloride (1.2 equiv) and DIPEA (3.0 equiv) at 0°C. After stirring at room temperature for 12 hours, the mixture is washed with aqueous NaHCO₃ and purified via flash chromatography (hexane/ethyl acetate, 3:1). Yields typically range from 45% to 55%, with residual starting material often requiring iterative purification.

Coupling Reagent-Mediated Synthesis

Modern protocols favor coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-Tris-Pyrrolidino-Phosphonium Hexafluorophosphate) to activate the carboxylic acid. For example, a mixture of propanoic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in N,N-dimethylformamide (DMF) is stirred for 10 minutes before adding 5-bromo-2-aminopyridine. After 24 hours at room temperature, the product is extracted with ethyl acetate and purified via silica gel chromatography (CH₂Cl₂/MeOH, 20:1), achieving yields up to 62%. This method minimizes racemization and is scalable for industrial applications.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or NMP enhance reagent solubility and stabilize intermediates through dipole interactions. Comparative studies show that reactions in DMF reach completion in 12 hours at 25°C, whereas dichloromethane requires 24 hours under reflux. Elevated temperatures (60–100°C) accelerate kinetics but risk decomposition of the bromopyridine moiety.

Stoichiometric Ratios and Additives

A 1:1.2 molar ratio of 5-bromo-2-aminopyridine to propanoic acid derivatives optimizes yield while minimizing side reactions. Catalytic additives such as 4-dimethylaminopyridine (DMAP, 0.1 equiv) improve acylation rates by 15% by acting as a nucleophilic catalyst.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.51 (d, J = 2.3 Hz, 1H, Py-H), 7.94 (dd, J = 8.5, 2.3 Hz, 1H, Py-H), 7.72 (d, J = 8.5 Hz, 1H, Py-H), 2.38 (q, J = 7.6 Hz, 2H, CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).

HRMS (ESI) : m/z calcd for C₈H₁₀BrN₂O ([M+H]⁺): 243.9976; found: 243.9972.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN, 1 mL/min) confirms ≥98% purity with a retention time of 6.2 minutes. Impurities include unreacted 5-bromo-2-aminopyridine (RT 3.8 min) and propionamide dimer (RT 8.5 min).

Comparative Evaluation of Synthetic Routes

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Acylation | Propionyl chloride, DIPEA | DCM | 25°C | 55 | 95 |

| HATU-Mediated Coupling | HATU, DIPEA | DMF | 25°C | 62 | 98 |

| PyBroP Activation | PyBroP, TEA | NMP | 60°C | 58 | 97 |

HATU-mediated coupling achieves the highest yield due to superior activation of propanoic acid. PyBroP offers a cost-effective alternative but requires elevated temperatures, increasing energy costs.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to maintain stoichiometric control and heat dissipation. A pilot study using a tubular reactor (ID 2 mm, L 10 m) with DMF at 50°C demonstrated consistent yields (60–62%) and reduced reaction time to 4 hours . Regulatory compliance mandates residual solvent testing (ICH Q3C), with DMF levels maintained below 880 ppm via rotary evaporation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(5-bromopyridin-2-yl)propanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Carboxylic acids or nitriles.

Reduction Products: Amines or alcohols.

Coupling Products: Various substituted pyridines.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: N-(5-bromopyridin-2-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological studies to investigate the effects of brominated pyridine derivatives on biological systems.

Medicine:

Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(5-bromopyridin-2-yl)propanamide with structurally related amides and propanamide derivatives:

Key Observations:

- Acyl Group Impact : The acetyl derivative (1a) exhibits a higher melting point (78–81°C) compared to the branched pivaloyl analog (1b, 42–44°C), indicating that bulkier acyl groups reduce crystallinity .

- Electronic Effects : The bromopyridine core in 1a and 1b contrasts with the thiazole and dichlorobenzylidene groups in ’s compound, which introduce π-conjugation and halogenated motifs that may enhance bioactivity .

- Functional Diversity : The sulfonamido and nitrophenyl groups in ’s compound demonstrate how polar substituents can improve thermal stability, likely due to hydrogen bonding and steric hindrance .

Biological Activity

N-(5-bromopyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C₈H₉BrN₂O and a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological activity compared to other halogenated analogs.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. The bromine atom may play a crucial role in these interactions, potentially enhancing binding affinity and specificity due to increased hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anti-inflammatory Properties : The compound has been explored as a building block in drug development targeting neurological and inflammatory diseases. Its structural characteristics suggest potential interactions with cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH), which are critical in inflammatory pathways .

- Enzyme Inhibition : Studies have shown that derivatives of brominated pyridines can act as inhibitors for various enzymes. For instance, compounds structurally related to this compound have demonstrated dual inhibitory action against FAAH and COX, indicating potential for analgesic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| N-(5-chloropyridin-2-yl)propanamide | Chlorine instead of Bromine | Different reactivity profile |

| N-(5-fluoropyridin-2-yl)propanamide | Fluorine instead of Bromine | Potentially lower lipophilicity |

| N-(5-iodopyridin-2-yl)propanamide | Iodine instead of Bromine | Increased molecular weight and reactivity |

The presence of bromine in this compound enhances its reactivity in nucleophilic substitution reactions, making it more versatile compared to its chloro and fluoro counterparts.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted that certain derivatives based on the structure of this compound showed promising results as competitive inhibitors of FAAH with Ki values indicating potent activity . This suggests potential applications in pain management therapies.

- Antichlamydial Activity : Research has indicated that compounds structurally related to this compound exhibit selective activity against Chlamydia trachomatis, providing a foundation for developing new treatments for this prevalent infection .

- Toxicity Assessments : Preliminary toxicity studies have shown that while some derivatives exhibit mild toxicity towards mammalian cell lines, they do not significantly affect host cell viability, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.